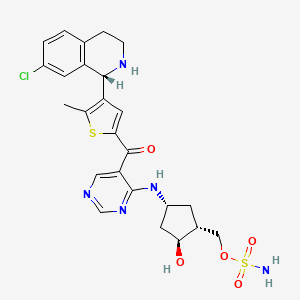![molecular formula C13H9F3IN3S B12384350 1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea typically involves the reaction of 3-iodoaniline with 5-(trifluoromethyl)pyridine-2-isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiourea derivatives.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and iodophenyl groups could enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)-3-phenylthiourea: Lacks the trifluoromethyl group.
1-(3-Iodophenyl)-3-[5-methylpyridin-2-yl]thiourea: Has a methyl group instead of a trifluoromethyl group.
1-(3-Bromophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea: Has a bromine atom instead of iodine.
Uniqueness
1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea is unique due to the presence of both the trifluoromethyl and iodophenyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C13H9F3IN3S |
|---|---|
Molecular Weight |
423.20 g/mol |
IUPAC Name |
1-(3-iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C13H9F3IN3S/c14-13(15,16)8-4-5-11(18-7-8)20-12(21)19-10-3-1-2-9(17)6-10/h1-7H,(H2,18,19,20,21) |
InChI Key |
YRBUAOOTHWTMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=S)NC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


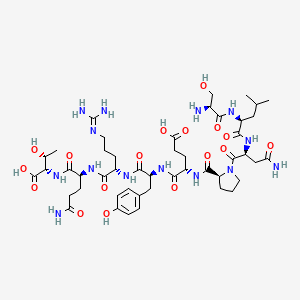
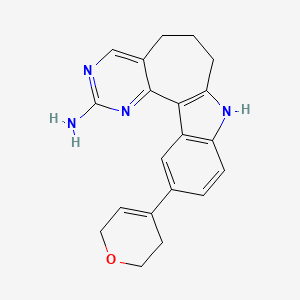
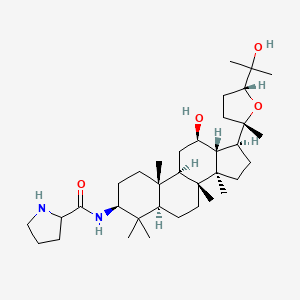
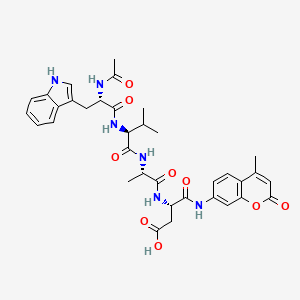
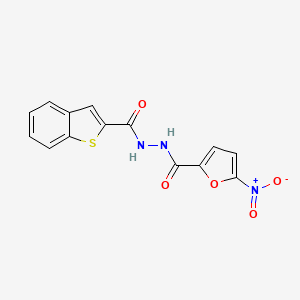
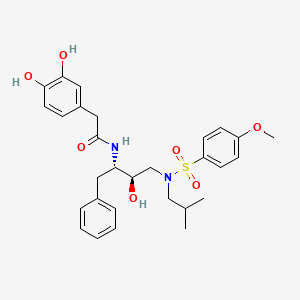
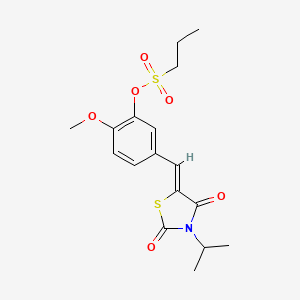
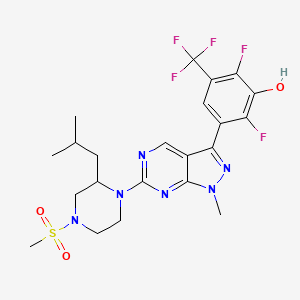

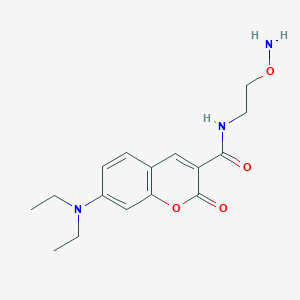
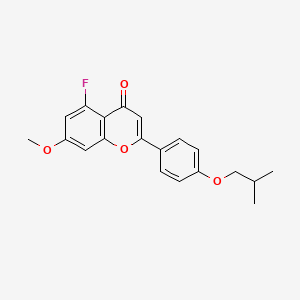

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
